An In-depth Technical Guide to 2-Ethoxy-5-nitropyridine (CAS: 31594-45-3)
An In-depth Technical Guide to 2-Ethoxy-5-nitropyridine (CAS: 31594-45-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitropyridine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides detailed protocols for its synthesis, and explores its reactivity, with a particular focus on nucleophilic aromatic substitution and nitro group reduction. Furthermore, this guide discusses the instrumental analysis of the compound, outlining expected spectroscopic signatures. Safety protocols for handling and storage are also detailed. The applications of 2-Ethoxy-5-nitropyridine as a key intermediate in the development of pharmaceuticals, particularly in the pursuit of novel anti-inflammatory and analgesic agents, are highlighted, underscoring its significance for professionals in drug discovery and development.
Introduction: The Strategic Importance of 2-Ethoxy-5-nitropyridine
2-Ethoxy-5-nitropyridine is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring an electron-donating ethoxy group and a potent electron-withdrawing nitro group on the pyridine core, imparts a unique reactivity profile that is highly advantageous for constructing diverse molecular architectures.[1][2] The pyridine ring is a common motif in numerous pharmaceutical agents, and the specific functionalization of 2-Ethoxy-5-nitropyridine makes it an invaluable precursor for creating novel bioactive compounds.[2] This guide serves as a technical resource for researchers, providing both foundational knowledge and practical methodologies for the effective utilization of this compound in a laboratory setting.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in research and development.
| Property | Value | Reference(s) |
| CAS Number | 31594-45-3 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 90-94 °C | [3] |
| Purity | ≥ 98.0% (GC) | [4] |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [5] |
| Storage Conditions | Store at 0-8°C in a cool, dark, and dry place. | [1] |
Synthesis of 2-Ethoxy-5-nitropyridine: A Protocol Grounded in Nucleophilic Aromatic Substitution
The most prevalent and efficient synthesis of 2-Ethoxy-5-nitropyridine is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method leverages the high reactivity of a halogenated nitropyridine precursor with an alkoxide. The electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2-position, facilitating the displacement of a leaving group like chloride.[6][7]
Reaction Principle
The synthesis proceeds by reacting 2-chloro-5-nitropyridine with sodium ethoxide. The ethoxide ion acts as the nucleophile, attacking the electron-deficient carbon at the C2 position of the pyridine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired 2-Ethoxy-5-nitropyridine.
Caption: Synthesis of 2-Ethoxy-5-nitropyridine via SₙAr.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of alkoxy-nitropyridines.[8][9]
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous ethanol (sufficient to dissolve reactants)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol at 0°C with vigorous stirring. Continue stirring until all the sodium has reacted to form sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Ethoxy-5-nitropyridine as an off-white to yellow solid.
Reactivity and Synthetic Applications
The synthetic utility of 2-Ethoxy-5-nitropyridine stems from the reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SₙAr)
While the ethoxy group is a poor leaving group compared to halogens, the highly activated pyridine ring can still undergo nucleophilic substitution under forcing conditions, or if the ethoxy group is transformed into a better leaving group. However, the primary utility of this compound lies in the reactivity of the nitro group.
Reduction of the Nitro Group
A key transformation of 2-Ethoxy-5-nitropyridine in medicinal chemistry is the reduction of the nitro group to an amine, yielding 5-amino-2-ethoxypyridine. This resulting aromatic amine is a versatile intermediate for the synthesis of a wide array of heterocyclic systems through reactions such as amide bond formation, diazotization, and cyclization reactions.
Caption: Key synthetic transformation of 2-Ethoxy-5-nitropyridine.
This reduction is commonly achieved using standard conditions such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl). The resulting 5-amino-2-ethoxypyridine is a crucial building block for pharmaceuticals, including potential anti-inflammatory and analgesic agents.[3][10][11]
Instrumental Analysis and Characterization
The structural elucidation of 2-Ethoxy-5-nitropyridine and its reaction products is routinely performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and three distinct aromatic protons on the pyridine ring, with coupling patterns indicative of their relative positions. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitro group will be significantly deshielded and appear at a low field.[12][13][14]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethoxy-5-nitropyridine will exhibit characteristic absorption bands.[15] Key expected peaks include:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2980-2850 cm⁻¹: C-H stretching of the ethoxy group.
-
~1590 and 1470 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1530 and 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching, which are strong and characteristic absorptions.[16]
-
~1250 cm⁻¹: C-O stretching of the ethoxy group.
Mass Spectrometry (MS)
Under electron impact (EI) ionization, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168.15.[10] Common fragmentation patterns would involve the loss of the ethoxy group (-45 Da), the nitro group (-46 Da), or ethylene from the ethoxy group (-28 Da).[17][18]
Safety and Handling
2-Ethoxy-5-nitropyridine is a chemical that requires careful handling in a laboratory setting.
Hazard Identification: [3][15]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
2-Ethoxy-5-nitropyridine stands out as a strategically important intermediate for synthetic and medicinal chemists. Its well-defined reactivity, particularly the susceptibility of the nitro group to reduction, provides a reliable pathway to valuable amino-pyridine derivatives. The protocols and data presented in this guide are intended to empower researchers to confidently and safely incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of novel chemical entities with potential therapeutic applications.
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